3,4,5-trimethoxy-N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]benzamide
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Overview
Description
3,4,5-Trimethoxy-N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]benzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by the presence of three methoxy groups attached to a benzamide core, along with a benzimidazole moiety. The unique structure of this compound makes it an interesting subject for research in medicinal chemistry and other scientific disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-trimethoxy-N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]benzamide typically involves multiple steps, starting from readily available precursors. One common approach involves the reaction of 3,4,5-trimethoxybenzoic acid with thionyl chloride to form 3,4,5-trimethoxybenzoyl chloride. This intermediate is then reacted with 2-(propan-2-yl)-1H-benzimidazole in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3,4,5-Trimethoxy-N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The carbonyl group in the benzamide moiety can be reduced to form amines.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield quinones, while reduction of the carbonyl group can produce amines .
Scientific Research Applications
3,4,5-Trimethoxy-N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]benzamide has several scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Biological Research: It is used in studies to understand its effects on various biological pathways and molecular targets.
Industrial Applications: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,4,5-trimethoxy-N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]benzamide involves its interaction with specific molecular targets in the body. The compound is known to inhibit certain enzymes and receptors, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, making it a potential candidate for anti-cancer therapies .
Comparison with Similar Compounds
Similar Compounds
3,4,5-Trimethoxybenzamide: Shares the trimethoxybenzamide core but lacks the benzimidazole moiety.
3,4,5-Trimethoxyphenyl-β-aminopropane: Contains the trimethoxyphenyl group but has a different functional group attached.
Uniqueness
3,4,5-Trimethoxy-N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]benzamide is unique due to the presence of both the trimethoxybenzamide and benzimidazole moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C20H23N3O4 |
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Molecular Weight |
369.4 g/mol |
IUPAC Name |
3,4,5-trimethoxy-N-(2-propan-2-yl-3H-benzimidazol-5-yl)benzamide |
InChI |
InChI=1S/C20H23N3O4/c1-11(2)19-22-14-7-6-13(10-15(14)23-19)21-20(24)12-8-16(25-3)18(27-5)17(9-12)26-4/h6-11H,1-5H3,(H,21,24)(H,22,23) |
InChI Key |
JDXHZDXQPXSNTN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC2=C(N1)C=C(C=C2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Origin of Product |
United States |
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